molecular formula C14H9NO3 B183037 4-(1,3-Benzoxazol-2-yl)benzoic acid CAS No. 20000-54-8

4-(1,3-Benzoxazol-2-yl)benzoic acid

Cat. No.: B183037
CAS No.: 20000-54-8
M. Wt: 239.23 g/mol
InChI Key: NUEZYYBQCMBQOY-UHFFFAOYSA-N
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Description

4-(1,3-Benzoxazol-2-yl)benzoic acid is a useful research compound. Its molecular formula is C14H9NO3 and its molecular weight is 239.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Fluorescence Studies : A study by Phatangare et al. (2013) investigated the synthesis of fluorescent 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole derivatives and their antimicrobial activity. These compounds absorb in the range of 296-332 nm and emit in the ranges of 368-404 nm with excellent quantum yield, showing good antifungal activity against Candida albicans and Aspergillus niger strains (Phatangare et al., 2013).

  • Photophysical Properties and Fluorescent Probes : Bodke et al. (2013) synthesized 2-(1-benzofuran-2-yl)-4-(1,3-benzoxazol-2-yl) quinoline derivatives as blue-green fluorescent probes. These compounds exhibited green light emission with high quantum yield in different solvents, indicating potential for use in fluorescent probes (Bodke et al., 2013).

  • Complex Formation with Metal Ions : Steinhauser et al. (2005) explored the complex formation of 4-(1,3-benzoxazol-2-yl)benzoic acid derivatives with FeIII and FeII. The study focused on the stability, redox properties, and potential involvement in the generation of oxidative stress, highlighting the use in studying metal ion interactions (Steinhauser et al., 2005).

  • Supramolecular Chemistry and Crystal Structure : Wang et al. (2018) reported on the synthesis and characterization of supramolecular transition metal(II) complexes based on triazole-benzoic acid derivatives. This study contributes to understanding the crystal structure and spectroscopic properties of such complexes (Wang et al., 2018).

  • Antimicrobial Activity : El-Meguid (2014) synthesized novel compounds containing a 4-(1,3-benzoxazol-2-yl) moiety incorporated into different amino acids and analogues, evaluating their antimicrobial activities against various bacteria and fungi (El-Meguid, 2014).

Properties

IUPAC Name

4-(1,3-benzoxazol-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3/c16-14(17)10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)18-13/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUEZYYBQCMBQOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40432548
Record name 4-benzooxazol-2-ylbenzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20000-54-8
Record name 4-benzooxazol-2-ylbenzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Resin-bound 4-carboxybenzaldehyde (subn. 0.60 mmol/g, 400 mg, 0.24 mmol) was treated with a solution of 2-aminophenol (262 mg, 2.4 mmol) in DMA (3 mL). The suspension was shaken at room temperature for 24 h. Tetracyanoethylene (307 mg, 2.4 mmol) was added, and the mixture stirred at room temperature for an additional 24 h. The resin was filtered, washed with DMA and DCM, and dried under high vacuum. The benzoxazole was cleaved from the solid support with 20% (v/v) TFA in DCM (2×5 mL, 15 min) and the combined filtrates were evaporated to give the title compound. 1H NMR (CD3OD) δ 7.36-7.45 (m, 2H), 7.62-7,67 (m, 111), 7.72-7.77 (m, 1H), 8.17 (d, 2H, J=8.3 Hz), 8.29 (d, 2H, J=8.3 Hz). MS (API-ES+) m/z 240 (M+H).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
262 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
307 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How was 4-(1,3-Benzoxazol-2-yl)benzoic acid identified as a photodegradation product of 4,4'-bis(2-benzoxazolyl)stilbene (BBS)?

A2: Studies on the photophysical properties of BBS revealed that upon UV irradiation at 350 nm, the stilbene moiety undergoes photocleavage. This process generates an aldehyde intermediate, which is subsequently oxidized under ambient conditions to form this compound. The structure of this photoproduct was confirmed using X-ray diffraction analysis. This finding highlights an important aspect of BBS photodegradation and identifies a potential degradation product with biological activity.

Q2: How does the structure of this compound influence its activity compared to similar compounds?

A3: Structure-activity relationship (SAR) studies revealed that the presence and position of the carboxyl group are crucial for the activity of this compound. While this compound shows weak GFRα1 agonist activity, its meta-substituted isomer, 2-[4-(5-carboxy-1H-1,3-benzodiazol-2-yl)phenyl]-1H-1,3-benzodiazole-5-carboxylic acid, is inactive. This suggests that the specific spatial arrangement of the carboxyl group is essential for interaction with the GFRα1 binding site. Furthermore, replacing the carboxyl group with an amino or acetamido group also results in a loss of activity, highlighting the importance of this functional group for biological activity. These findings provide valuable insights for designing more potent and selective GFRα1 agonists based on the this compound scaffold.

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